6-Fluoropyrido[3,4-d]pyrimidin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 6-Fluoropyrido[3,4-d]pyrimidin-4-ol involves multi-step chemical reactions, often starting from simple precursors through a series of reactions to introduce various functional groups. For example, the synthesis of 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide was achieved through a three-component reaction involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature (Jayarajan et al., 2019). Another synthesis approach involves the conversion of 2,4-dichloro-5-fluoropyrimidine to a key intermediate in the preparation of potent inhibitors (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within the 6-Fluoropyrido[3,4-d]pyrimidin-4-ol family is characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These techniques help elucidate the compound's structure, providing insights into its molecular geometry, electronic structure, and potential sites for chemical reactivity (Ashraf et al., 2019).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Agents : Novel derivatives of pyrimidine, including 6-Fluoropyrido[3,4-d]pyrimidin-4-ol, have been synthesized and found to possess significant anti-inflammatory and analgesic activities. The nature of the substituents on the pyrimidine ring plays a major role in these activities, with chlorophenyl substitution showing potent effects (Muralidharan, James Raja, & Asha Deepti, 2019).
Inhibitors of Phosphodiesterase 1 : A set of pyrazolo[3,4-d]pyrimidinones, including 6-Fluoropyrido[3,4-d]pyrimidin-4-ol derivatives, have been designed and synthesized as inhibitors of phosphodiesterase 1 (PDE1). These compounds have shown promise for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).
Antimicrobial Agents : Derivatives of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol have been developed as novel inhibitors of Staphylococcus aureus DNA polymerase III. These compounds represent a new class of antimicrobials with potential activity against Gram-positive bacteria (Ali et al., 2003).
Epidermal Growth Factor Receptor Inhibitors : In the field of cancer research, derivatives of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol have been synthesized as irreversible inhibitors of the epidermal growth factor receptor (EGFR), showing potential as antitumor agents (Smaill et al., 2000).
Antihypertensive Activity : Some 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, related to 6-Fluoropyrido[3,4-d]pyrimidin-4-ol, have shown promising antihypertensive activity in spontaneously hypertensive rats (Bennett et al., 1981).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-fluoro-3H-pyrido[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGOUEZMTPFOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442356 | |
Record name | 6-fluoropyrido[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropyrido[3,4-d]pyrimidin-4-ol | |
CAS RN |
171178-44-2 | |
Record name | 6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171178-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-fluoropyrido[3,4-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoropyrido[3,4-d]pyrimidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.